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molecular formula C11H7N3O3 B2745681 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole CAS No. 27146-12-9

2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole

Cat. No. B2745681
M. Wt: 229.195
InChI Key: VAOCIPZCVAFPGT-UHFFFAOYSA-N
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Patent
US04716168

Procedure details

A stirred mixture of N-(2-amino-4-nitrophenyl)-2-furamide (125 g, 0.5 mole) in a solution of concentrated hydrochloric acid (400 m) and 850 ml of water is heated on a steam bath for 3 hr. The reaction mixture after pouring into 4 liters of ice is treated with concentrated ammonium hyroxide until basic. The intermediate is filtered to give 104 g (91 percent).
Name
N-(2-amino-4-nitrophenyl)-2-furamide
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
4 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[NH:11][C:12]([C:14]1[O:15][CH:16]=[CH:17][CH:18]=1)=O.Cl.[OH-].[NH4+]>O>[O:15]1[CH:16]=[CH:17][CH:18]=[C:14]1[C:12]1[NH:1][C:2]2[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=2[N:11]=1 |f:2.3|

Inputs

Step One
Name
N-(2-amino-4-nitrophenyl)-2-furamide
Quantity
125 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=1OC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
850 mL
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
4 L
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on a steam bath for 3 hr
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The intermediate is filtered
CUSTOM
Type
CUSTOM
Details
to give 104 g (91 percent)

Outcomes

Product
Name
Type
Smiles
O1C(=CC=C1)C=1NC2=C(N1)C=CC(=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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